9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-: is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their diverse biological activities. The compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. One common method is the reaction of 1-methyl-9H-pyrido(3,4-b)indole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-methyl-8-amino-9H-pyrido(3,4-b)indole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- is studied for its potential pharmacological properties. It has shown promise in various assays for its activity against certain enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of neurological disorders .
Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole (Harman): A closely related compound without the nitro group.
1-Methyl-6-nitro-9H-pyrido(3,4-b)indole: Another nitro-substituted derivative but with the nitro group at the 6-position.
Uniqueness: The presence of the nitro group at the 8-position in 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- imparts unique chemical and biological properties. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
1-methyl-8-nitro-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFRLVPCJMFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144768 | |
Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-02-3 | |
Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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